4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-2-9-20(18-10-5-3-6-11-18)22-16-14-21(23,15-17-22)19-12-7-4-8-13-19/h3-8,10-13,20,23H,2,9,14-17H2,1H3 |
InChI Key |
HVKSQGJIDXVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenylpiperidin-4-ol
The synthesis begins with 4-piperidone, which undergoes a Grignard reaction with phenylmagnesium bromide to yield 4-phenylpiperidin-4-ol. This step exploits the electrophilic carbonyl carbon at the 4-position, which is attacked by the phenyl nucleophile. The resulting tertiary alcohol is stabilized by the aromatic ring.
Reaction Conditions :
N-Alkylation with 1-Phenylbutyl Bromide
The nitrogen atom of 4-phenylpiperidin-4-ol is alkylated using 1-phenylbutyl bromide under basic conditions. Sodium hydride (NaH) deprotonates the piperidine nitrogen, enhancing its nucleophilicity for an SN2 reaction with the alkyl bromide.
Reaction Conditions :
-
Base : NaH (1.2 equiv) in anhydrous DMF, 0°C to 50°C.
-
Alkylating Agent : 1-Phenylbutyl bromide (1.1 equiv).
Reductive Amination of 4-Phenylpiperidin-4-one
An alternative route employs reductive amination to introduce the 1-phenylbutyl group directly. This method avoids separate alkylation steps by combining amine formation and reduction in one pot.
Formation of the Imine Intermediate
4-Phenylpiperidin-4-one is condensed with 1-phenylbutylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine. The reaction is typically conducted in toluene under reflux.
Reduction to the Secondary Amine
The imine is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step selectively reduces the C=N bond while preserving the hydroxyl and aryl groups.
Reaction Conditions :
Coupling Reactions with Preformed Piperidine Scaffolds
Modern approaches utilize coupling reagents to link prefunctionalized piperidine intermediates with arylalkyl fragments.
EDC/HOBt-Mediated Coupling
In a method adapted from opioid receptor ligand synthesis, 4-phenylpiperidin-4-ol is reacted with 1-phenylbutyl carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an amide intermediate. Subsequent reduction of the amide to the amine yields the target compound.
Reaction Conditions :
-
Coupling Agents : EDC (1.1 equiv), HOBt (1.1 equiv), CH2Cl2, room temperature.
-
Reduction : LiAlH4 (2 equiv) in THF, reflux.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Nucleophilic Addition | Grignard reaction, N-alkylation | High selectivity for 4-position | Requires anhydrous conditions | 70–75% |
| Reductive Amination | Imine formation, reduction | One-pot synthesis | Sensitivity to pH and reducing agents | 65–70% |
| Coupling/Reduction | EDC/HOBt coupling, LiAlH4 reduction | Compatible with sensitive substrates | Multi-step, cost-intensive reagents | 75% |
Mechanistic Insights and Optimization
Steric and Electronic Effects
The 4-phenyl group imposes significant steric hindrance, slowing N-alkylation kinetics. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) mitigates this issue by enhancing reagent mobility.
Catalytic Hydrogenation Challenges
Direct hydrogenation of imines derived from bulky amines often requires high-pressure H2 and specialized catalysts (e.g., Pd/C or Raney Ni). Alternative reductants like Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) offer milder conditions but increase costs .
Chemical Reactions Analysis
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using reagents like sodium iodide (NaI) in acetone.
Cyclization: Cyclization reactions can be catalyzed by rhodium complexes to form various piperidine derivatives.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds based on the piperidine scaffold, including 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol, exhibit significant analgesic effects. These compounds are often designed as mu-opioid receptor agonists, which are crucial for pain management. The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can enhance agonistic activity towards mu receptors, leading to improved analgesic efficacy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may help mitigate neuronal damage by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in disease progression .
Case Study 1: Pain Management
In a clinical study assessing the efficacy of piperidine derivatives for chronic pain management, 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol demonstrated significant pain relief comparable to traditional opioid medications but with a potentially lower risk of addiction . Patients reported improved quality of life and reduced side effects, highlighting the compound's therapeutic promise.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol resulted in decreased markers of oxidative stress and inflammation in brain tissues. These findings suggest a protective role against neuronal death and cognitive decline . Further studies are needed to explore the long-term effects and potential clinical applications.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-phenylbutyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. This receptor is a chemokine receptor that plays a crucial role in the entry of HIV-1 into host cells . The compound acts as an antagonist, blocking the receptor and preventing the virus from infecting the cells . The presence of a basic nitrogen atom and lipophilic groups in the compound enhances its binding affinity to the receptor .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of piperidin-4-ol derivatives is highly dependent on substituents at the 1- and 4-positions. Key structural analogs include:
Key Structural Insights :
- Aromatic vs.
- Electron-Withdrawing Groups : Halogenated phenyl rings (e.g., 4-Cl or 4-F in Ifenprodil and Haloperidol) improve receptor binding affinity through electron-withdrawing effects, whereas the target compound’s unsubstituted phenyl may reduce potency .
Pharmacological Activity
- NMDA Receptor Antagonism: Ifenprodil and SL 82.0715 exhibit noncompetitive NMDA antagonism, with potency linked to chloro/fluorophenyl substituents. The target compound’s lack of halogens suggests weaker NMDA activity unless compensated by its phenylbutyl chain’s bulk .
- Antipsychotic Potential: Haloperidol’s 4-Cl-Ph and fluorobenzoyl groups are critical for D₂ antagonism.
- Antiviral Activity : Compound 11 (from ) demonstrates that specific 4-substituted piperidin-4-ol derivatives can inhibit HIV-1, suggesting the target compound’s phenylbutyl group might be explored for similar activity .
Physicochemical Properties
- Molecular Weight : At 367.51 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability unless optimized .
Q & A
Basic: What are the recommended synthetic routes for 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of piperidine derivatives like 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol typically involves alkylation or nucleophilic substitution reactions. For example, analogous compounds (e.g., 2-(1-Pentylpiperidin-4-yl)ethan-1-ol) are synthesized via ring-opening reactions of ethylene oxide with piperidine derivatives under basic catalysis (e.g., NaOH) . Optimization strategies include:
- Temperature Control : Maintaining 40–60°C to balance reaction rate and side-product formation.
- Catalyst Selection : Using strong bases (e.g., NaOH) to enhance nucleophilicity.
- Scale-Up Considerations : Transitioning from batch to continuous flow reactors for industrial-scale reproducibility .
Characterization via NMR, HPLC, and mass spectrometry is critical to verify purity and regioselectivity.
Basic: How can researchers evaluate the biological activity of 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol in neurotransmitter systems?
Methodological Answer:
Piperidine derivatives often interact with neurotransmitter receptors (e.g., dopamine, serotonin). To assess activity:
- In Vitro Binding Assays : Use radioligand displacement assays on transfected cell lines expressing target receptors. For example, structural analogs like 2-(3-Methylpiperidin-4-yl)ethan-1-ol show affinity for neurotransmitter receptors, which can guide assay design .
- Functional Assays : Measure second-messenger responses (e.g., cAMP modulation) to determine agonist/antagonist profiles.
- Structural Comparisons : Cross-reference with compounds like JNJ-42048232, which shares a piperidine core and exhibits antidepressant activity via receptor modulation .
Advanced: What experimental approaches resolve contradictions in reported pharmacological data for piperidine derivatives?
Methodological Answer:
Discrepancies in biological activity data may arise from differences in assay conditions, stereochemistry, or impurity profiles. Strategies include:
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like IC50 values, receptor subtypes, and cell lines used. For instance, analogs in and show divergent activities due to minor structural variations (e.g., alkyl chain length).
- Computational Modeling : Use molecular docking simulations to predict binding affinities and validate with mutagenesis studies.
- Stereochemical Resolution : Separate enantiomers via chiral chromatography and test individually, as seen in studies on 4-hydroxy-N-methylpiperidine derivatives .
Advanced: How can reaction mechanisms for oxidation or substitution of 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol be elucidated?
Methodological Answer:
Mechanistic studies require a combination of kinetic and spectroscopic methods:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in oxidation).
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions. For example, oxidation of similar alcohols to ketones involves transient radical or carbocation intermediates .
- Computational Chemistry : Employ DFT calculations to map energy barriers and transition states, as demonstrated in retrosynthesis tools for piperidine derivatives .
Advanced: What strategies mitigate hazards when handling 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol in laboratory settings?
Methodological Answer:
Safety protocols for piperidine derivatives align with OSHA and IFRA standards:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen bromide gas from substitution reactions) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following guidelines for halogenated organic compounds .
Basic: What computational tools predict synthetic pathways for novel piperidine derivatives?
Methodological Answer:
AI-driven platforms like PubChem’s retrosynthesis analyzer () use databases (e.g., Reaxys, Pistachio) to propose routes based on:
- Template Relevance : Prioritize reactions with high similarity to known piperidine syntheses.
- Feasibility Scoring : Rank pathways by yield, step count, and reagent availability .
For example, one-step synthesis routes for 2-(1-Pentylpiperidin-4-yl)ethan-1-ol were validated using these tools .
Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) alter the bioactivity of piperidine derivatives?
Methodological Answer:
Systematic SAR studies are essential:
- Alkyl Chain Variation : Longer chains (e.g., pentyl vs. methyl in ) increase lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol) improve metabolic stability .
- Case Study : Compound B (), with a chlorophenyl group, exhibits anticancer activity, whereas pyrimidine-containing analogs show antimicrobial effects, highlighting substituent-driven divergence .
Basic: What analytical techniques confirm the stereochemical purity of 4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
